4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.175. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
One-Pot Synthesis
A novel one-pot synthesis method has been developed for 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines, utilizing a silver-catalyzed intramolecular aminofluorination of alkyne. This efficient approach allows the synthesis of various fluorinated isoquinolines (Liu, Wu, Chen, & Liu, 2013).
Regioselective Fluorination
Highly regioselective monofluorination of tetrahydroisoquinoline derivatives has been achieved. This method provides a means to synthesize 4-fluorinated isoquinoline derivatives, showing the versatility in chemical modifications of tetrahydroisoquinolines (Hou, Higashiya, & Fuchigami, 1997).
Asymmetric Synthesis Strategies
The asymmetric synthesis of C1-chiral tetrahydroisoquinolines, including 4,4-difluoro derivatives, has been a focus, with their applications in natural product synthesis and asymmetric catalysis being highlighted. Novel catalytic strategies have been summarized (Liu, Liu, Jin, Guo, & Zhao, 2015).
Electrolytic Partial Fluorination
Techniques for electrolytic partial fluorination of organic compounds, including tetrahydroisoquinolines, have been explored. This contributes to the efficient production of fluorinated derivatives (Hou, Higashiya, & Fuchigami, 1997).
Applications in Biological Studies
Evaluation as Anticancer Agents
Substituted tetrahydroisoquinolines, including 4,4-difluoro derivatives, have been synthesized and evaluated as potential anticancer agents. Their structural features make them promising candidates for pharmaceutical development (Redda, Gangapuram, & Ardley, 2010).
Local Anesthetic Activity Evaluation
Isoquinoline alkaloids, including 4,4-difluoro derivatives, have been studied for their local anesthetic activity. This research contributes to understanding the therapeutic potential of these compounds (Azamatov et al., 2023).
Chemical Property Studies
Study of Goldilocks Effect
The impact of fluorination on the chemical properties of tetrahydroisoquinolines has been investigated. This study helps understand how modifications like fluorination affect the bioactivity and selectivity of these compounds (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).
Multicomponent Reactions
Research has focused on the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions, highlighting their importance in creating biologically active derivatives (Kaur & Kumar, 2020).
Future Directions
Properties
IUPAC Name |
4,4-difluoro-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)6-12-5-7-3-1-2-4-8(7)9/h1-4,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWKAQOYHYDALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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